N-(2-methoxyphenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-30-20-8-3-2-7-19(20)26-23(29)27-14-10-18(11-15-27)17-25-22(28)24(12-4-5-13-24)21-9-6-16-31-21/h2-3,6-9,16,18H,4-5,10-15,17H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTDRZMGMRBLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a piperidine core with substituents that include a methoxyphenyl group and a thiophen-2-yl cyclopentanecarboxamide moiety. Its molecular formula is , indicating a significant degree of complexity that may influence its biological interactions.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The presence of the methoxy group suggests potential interactions with neurotransmitter systems, while the thiophene ring may facilitate binding to membrane proteins.
Key Mechanisms:
- Dopamine Receptor Modulation: Preliminary studies suggest that this compound may exhibit affinity for dopamine receptors, particularly D2-like subtypes, which are crucial in neuropsychiatric disorders .
- Antiviral Activity: Similar compounds have shown antiviral properties by inhibiting viral replication through modulation of host cell pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Dopamine Receptor Interaction
In a study involving a series of piperazine derivatives, one analog similar to our compound displayed significant binding affinity to the D2 receptor, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease. Molecular docking studies indicated stable interactions with key residues in the receptor binding site .
Case Study 2: Antiviral Properties
Another investigation evaluated the antiviral efficacy of compounds structurally related to this compound against Dengue virus (DENV). The results showed that these compounds could significantly reduce viral load in cultured human dendritic cells, highlighting their therapeutic potential against viral infections .
Q & A
Basic Questions
Q. What synthetic strategies are effective for achieving high-purity synthesis of this compound?
- Methodological Answer : Optimize amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in dichloromethane, followed by purification via silica gel chromatography. Monitor reaction progress with TLC and confirm purity (>98%) via HPLC . Post-synthesis, perform recrystallization in ethanol/water to remove residual impurities.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of - and -NMR to confirm substituent positions (e.g., thiophen-2-yl, methoxyphenyl). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. For crystalline samples, X-ray diffraction (as in ) resolves stereochemistry and confirms piperidine-carboxamide conformation .
Q. What analytical methods are recommended for assessing compound stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation under thermal (40°C) and humidity (75% RH) stress. Thermogravimetric analysis (TGA) identifies decomposition temperatures. Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation, as recommended in safety guidelines .
Advanced Research Questions
Q. How should a structure-activity relationship (SAR) study be designed to explore this compound’s pharmacophore?
- Methodological Answer : Synthesize analogs with modifications to the thiophene (e.g., 3-thienyl), cyclopentane (e.g., cyclohexane), and methoxyphenyl (e.g., halogen substitution) moieties. Test in vitro activity against target receptors (e.g., kinases, GPCRs) using radioligand binding assays. Pair with computational docking (AutoDock Vina) to correlate activity with steric/electronic parameters .
Q. How can contradictory IC values across assay platforms (e.g., fluorescence vs. radiometric) be resolved?
- Methodological Answer : Validate assay conditions by checking solvent compatibility (e.g., DMSO tolerance ≤0.1%) and compound solubility via dynamic light scattering (DLS). Use orthogonal methods like surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What strategies mitigate batch-to-batch variability in biological activity?
- Methodological Answer : Implement strict quality control (QC) protocols:
- Synthesis : Standardize reaction times, temperatures, and purification steps (e.g., gradient elution in HPLC).
- Characterization : Use a certified reference standard for NMR and MS cross-validation.
- Biological Testing : Include positive controls (e.g., known inhibitors) in each assay plate .
Q. How can off-target interactions be systematically identified in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
